tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Description
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate (CAS: 1637310-39-4) is a bicyclic heterocyclic compound featuring a fused pyrrolo[3,4-d]thiazole core. Key structural attributes include:
- Stereochemistry: The (4S)-configuration at the pyrrolidine ring ensures chiral specificity, critical for interactions in biological systems .
- Functional Groups: A tert-butoxycarbonyl (Boc) group at position 5 provides steric protection and enhances solubility, while the 2-amino group and 4-isopropyl substituent contribute to hydrogen bonding and hydrophobic interactions, respectively.
- Molecular Formula: C₁₄H₂₃N₃O₂S (MW: 297.42 g/mol) .
This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. Its discontinued commercial status (as noted in product listings) suggests niche applications or challenges in scalability .
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H21N3O2S/c1-7(2)10-9-8(19-11(14)15-9)6-16(10)12(17)18-13(3,4)5/h7,10H,6H2,1-5H3,(H2,14,15) |
InChI Key |
RSVHCGAPPPRUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective transformations.
Scientific Research Applications
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to interact with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Table 2: Functional Comparisons
Key Differentiators
- Chirality : The (4S)-configuration in the target compound distinguishes it from racemic analogues, offering enantioselective binding advantages .
- Amino Group: The 2-amino substituent enables hydrogen bonding, unlike the ethyl or benzyl derivatives, which rely on hydrophobic/π interactions .
- Boc Protection : Compared to ethyl or benzyl esters, the Boc group facilitates selective deprotection under mild acidic conditions, enabling modular synthesis .
Biological Activity
Chemical Overview
tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate is a pyrrolo-thiazole derivative with the molecular formula . This compound is characterized by its unique structural features, including a fused pyrrole and thiazole ring system that contribute to its diverse biological activities. The compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in cancer research and antimicrobial activity.
Anticancer Properties
Recent studies have indicated that pyrrolo-thiazole derivatives exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation, suggesting that this compound may possess anticancer properties.
Key Findings:
- Inhibition of CDKs: The compound has shown promising results in inhibiting specific CDKs involved in the regulation of the cell cycle.
- Cell Proliferation Studies: In vitro assays demonstrate a reduction in the proliferation of various cancer cell lines upon treatment with this compound.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. Similar thiazole derivatives have been studied for their effectiveness against Gram-positive bacteria and fungi.
Research Highlights:
- Bactericidal Activity: Studies have shown that thiazole derivatives exhibit selective and potent bactericidal activity against Gram-positive pathogens such as Staphylococcus aureus.
- Antifungal Properties: The compound demonstrates antifungal activity against azole-resistant strains of A. fumigatus and other multidrug-resistant fungi.
Structure-Activity Relationship (SAR)
The unique combination of functional groups and stereochemistry in this compound enhances its biological activity compared to its analogs. This structural diversity allows for targeted modifications that could lead to improved therapeutic profiles.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-2-methylpyrrolo[3,4-d]thiazole | C₉H₈N₂S | Lacks tert-butyl group; different substitution pattern |
| 2-Amino-4-methylpyrrolo[3,4-d]thiazole | C₉H₈N₂S | Similar core structure; fewer functional groups |
| 6-Methylpyrrolo[3,4-d]thiazole | C₉H₈N₂S | Simplified structure; lacks amino and carboxylic groups |
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies focus on its binding affinity to proteins involved in cell cycle regulation and microbial resistance mechanisms.
Techniques Used in Studies
- Binding Affinity Assays: These assays evaluate how well the compound binds to target proteins.
- Cell Viability Assays: Assess the impact of the compound on cell survival rates in various biological contexts.
- Biofilm Disruption Studies: Investigate the ability of the compound to disrupt biofilms formed by bacterial pathogens.
Q & A
Q. How can conflicting reactivity data (e.g., unexpected ring-opening during functionalization) be systematically investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
